Ammonium malate

Description

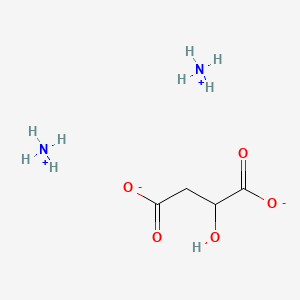

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

20261-05-6 |

|---|---|

Molecular Formula |

C4H9NO5 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

azanium;2,4-dihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |

InChI Key |

RMIOHTPMSWCRSO-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[NH4+].[NH4+] |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)O.[NH4+] |

Other CAS No. |

6283-27-8 20261-05-6 |

Related CAS |

20261-05-6 5972-71-4 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Properties of Ammonium Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) malate (B86768), the ammonium salt of malic acid, is a chiral compound with relevance in diverse scientific fields, including materials science and the food industry.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and crystallographic data of ammonium malate. Detailed experimental protocols for its preparation and characterization are presented, alongside a summary of its known applications. This document aims to serve as a core resource for professionals engaged in research and development involving this compound.

Chemical Identity and Physical Properties

This compound can exist as either monothis compound or dithis compound, and in R, S, or racemic (DL) configurations.[1][2][3] The diammonium salt is commonly used as a flavoring agent and acidity regulator in food products, identified by the E number E349.[1][2][3]

Table 1: Physicochemical Properties of this compound Variants

| Property | Dithis compound | Monoammonium Hydrogen Malate | Source |

| Molecular Formula | C₄H₁₂N₂O₅ | C₄H₉NO₅ | [1][4][5][6] |

| Molecular Weight | 168.15 g/mol | 151.12 g/mol | [4][6][7] |

| Appearance | White crystalline solid | - | [1] |

| Boiling Point | 306.4 °C | - | [4][7] |

| Flash Point | 153.4 °C | - | [4][7] |

| CAS Number | 20261-05-6, 6283-27-8 | 6283-27-8, 5972-71-4 | [1][4][6][8][9] |

Synthesis of this compound

The primary method for synthesizing this compound is a straightforward acid-base neutralization reaction between malic acid and an ammonia (B1221849) solution.[1]

General Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of this compound crystals.

Materials:

-

L-malic acid

-

Ammonia solution (e.g., 25% in water)

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

-

Evaporating dish or crystallizing dish

Procedure:

-

Dissolve a known quantity of L-malic acid in deionized water in a beaker with constant stirring.

-

Slowly add the ammonia solution dropwise to the malic acid solution. The reaction is exothermic, and a slight increase in temperature to approximately 40°C may be observed when using a 1:1 molar ratio.[1]

-

Continuously monitor the pH of the solution. Continue adding the ammonia solution until the desired pH is reached. For the synthesis of this compound for nonlinear optical applications, a pH of 4.5 has been reported.[10]

-

Once the desired pH is achieved, continue stirring the solution for several hours (e.g., 6 hours) to ensure the reaction goes to completion.[1]

-

Transfer the resulting solution to an evaporating dish and allow the solvent to evaporate slowly at a controlled temperature. For instance, single crystals have been grown by slow evaporation at 35°C in a constant-temperature bath.[10]

-

Collect the resulting this compound crystals.

Crystallographic Properties

The crystal structure of this compound has been investigated using single-crystal X-ray diffraction. It has been reported to crystallize in the monoclinic crystal system with a non-centrosymmetric space group 'Cc', which is a prerequisite for second-harmonic generation (SHG) applications.[1][10]

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1][10] |

| Space Group | Cc | [1][10] |

| Crystal Dimensions | Up to 38 x 35 x 27 mm³ | [1][10] |

The structural integrity of the grown crystals can be assessed by high-resolution X-ray diffraction (HRXRD) rocking curve measurements.[10] The crystalline nature of the synthesized material can also be confirmed by Powder X-ray Diffraction (PXRD).[1]

Spectroscopic and Thermal Properties

Applications

This compound has several applications across different fields:

-

Materials Science: It is used as an organic additive to modify the properties of crystalline materials. For example, doping with this compound can enhance the optical transparency and mechanical hardness of ammonium dihydrogen phosphate (B84403) (ADP) crystals, which are used in non-linear optical applications.[1]

-

Food Industry: As mentioned, dithis compound is used as a food additive (E349) acting as a flavoring agent and acidity regulator.[1][2][3]

-

Biochemistry: Malate plays a crucial role in ammonia assimilation in biological systems by providing carbon skeletons for amino acid synthesis.[1]

References

- 1. This compound Reagent|For Research Use [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. This compound | 20261-05-6 [chemnet.com]

- 5. Dithis compound | C4H12N2O5 | CID 14228674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C4H12N2O5 | CID 13644148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. Ammonium hydrogen malate | C4H9NO5 | CID 6453845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dithis compound | 6283-27-8 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ammonium Malate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium (B1175870) malate (B86768), covering its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Structure and Formula

Ammonium malate is the ammonium salt of malic acid, an organic dicarboxylic acid. It can exist in two primary forms: monothis compound and dithis compound , depending on the stoichiometry of the acid-base reaction. Malic acid is a chiral molecule, existing as D- and L-enantiomers; therefore, this compound can also exist in these stereoisomeric forms or as a racemic mixture.

Monothis compound: This form has one ammonium ion neutralizing one of the carboxylic acid groups of malic acid.

-

Chemical Formula: C₄H₉NO₅

-

IUPAC Name: Azanium 3-carboxy-2-hydroxypropanoate

-

Structure:

Dithis compound: In this form, two ammonium ions neutralize both carboxylic acid groups of malic acid.[1]

-

Chemical Formula: C₄H₁₂N₂O₅

-

IUPAC Name: Diazanium 2-hydroxybutanedioate[2]

-

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of both monoammonium and dithis compound is presented in the table below for easy comparison. This data is essential for handling, formulation, and analytical method development.

| Property | Monothis compound | Dithis compound |

| Molecular Formula | C₄H₉NO₅ | C₄H₁₂N₂O₅ |

| Molar Mass | 151.12 g/mol [3] | 168.15 g/mol [2] |

| Appearance | White crystalline solid | White solid[1] |

| CAS Number | 5972-71-4 | 6283-27-8[1] |

| Melting Point | 160-161 °C | Decomposes |

| Solubility | Soluble in water, slightly soluble in alcohol. | Soluble in water. |

| Density | 1.15 g/cm³ | Not available |

| Boiling Point | Not available | 412.1 °C at 760 mmHg |

| Flash Point | Not available | 203.1 °C |

Experimental Protocols

Detailed methodologies for the synthesis and quantitative analysis of this compound are provided below. These protocols are designed to be reproducible in a standard laboratory setting.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction between malic acid and ammonia (B1221849) in an aqueous solution.[4] The stoichiometry of the reactants determines whether the monoammonium or diammonium salt is formed.

3.1.1. Synthesis of Monothis compound

-

Materials:

-

L-Malic acid (or racemic D,L-Malic acid)

-

Ammonium hydroxide (B78521) solution (28-30% NH₃)

-

Deionized water

-

Ethanol (B145695) (for recrystallization)

-

-

Equipment:

-

Beaker

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Crystallizing dish

-

-

Procedure:

-

Dissolve 134.09 g (1.0 mol) of malic acid in 250 mL of deionized water in a beaker with magnetic stirring.

-

Slowly add ammonium hydroxide solution dropwise to the malic acid solution while continuously monitoring the pH.

-

Continue adding ammonium hydroxide until the pH of the solution reaches approximately 4.5.

-

Once the desired pH is reached, stop the addition of ammonium hydroxide and continue stirring for another 30 minutes at room temperature to ensure the reaction is complete.

-

Concentrate the resulting solution using a rotary evaporator at 50-60 °C until a viscous liquid or the first signs of crystal formation are observed.

-

Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the crystals in a vacuum oven at 40 °C to a constant weight.

-

3.1.2. Synthesis of Dithis compound

-

Materials and Equipment: Same as for monothis compound.

-

Procedure:

-

Follow steps 1 and 2 from the monothis compound synthesis.

-

Continue the dropwise addition of ammonium hydroxide solution until the pH of the solution reaches approximately 8.0-8.5.[5]

-

Follow steps 4 through 9 from the monothis compound synthesis to isolate and dry the dithis compound crystals.

-

Quantitative Analysis of this compound

The purity of synthesized this compound can be determined by various analytical techniques. A classical acid-base titration is a reliable method for determining the purity of the salt.

3.2.1. Purity Determination by Titration

This method determines the purity of this compound by titrating the ammonium ion with a standardized solution of sodium hydroxide after conversion to ammonia.

-

Materials:

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Formaldehyde (B43269) solution (37%), neutralized to phenolphthalein (B1677637)

-

Phenolphthalein indicator solution

-

Deionized water

-

-

Equipment:

-

Analytical balance

-

Volumetric flask (100 mL)

-

Pipette (25 mL)

-

Burette (50 mL)

-

Erlenmeyer flask (250 mL)

-

-

Procedure:

-

Accurately weigh approximately 0.4 g of the this compound sample and dissolve it in deionized water in a 100 mL volumetric flask. Make up to the mark with deionized water.

-

Pipette 25 mL of the sample solution into a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator.

-

Add 10 mL of neutralized formaldehyde solution. The solution should become acidic.

-

Titrate the solution with the standardized 0.1 M NaOH solution until a permanent pink color is observed.

-

Record the volume of NaOH used.

-

Calculate the percentage purity of this compound using the appropriate stoichiometric calculations.

-

Visualizations

The following diagrams illustrate key processes related to this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H12N2O5 | CID 13644148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium hydrogen malate | C4H9NO5 | CID 6453845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Reagent|For Research Use [benchchem.com]

- 5. CN104016322A - Production method for diammonium hydrogen phosphate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Ammonium Malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) malate (B86768) is an organic compound that exists as the ammonium salt of malic acid.[1] It is a chiral compound, meaning it can be found in various stereoisomeric forms, including R, S, and a racemic (DL) mixture.[1] Furthermore, ammonium malate can exist in different stoichiometric forms, primarily as the monoammonium salt (NH₄H(C₂H₃OH(CO₂)₂)) and the diammonium salt ((NH₄)₂(C₂H₃OH(CO₂)₂)).[1][2][3] This guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols and relevant biological pathways.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. It is important to note that some properties may vary depending on the specific isomeric and stoichiometric form of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂N₂O₅ (Diammonium) C₄H₉NO₅ (Monoammonium) | [4][5] [2][6][7] |

| Molecular Weight | 168.15 g/mol (Diammonium) 151.12 g/mol (Monoammonium) | [4][8] [1][6][7] |

| Appearance | White crystalline solid | [1][2] |

| Density | 1.498 g/cm³ (Monohydrate of monoammonium salt) | [2] |

| Boiling Point | 412.1°C at 760 mmHg | [5] |

| Solubility | Soluble in water.[9][10] The diammonium form is the most soluble in aqueous solutions.[9] | [9][10] |

| pKa | ~3.4 and ~5.1 (of malic acid) | [1] |

Chemical Properties of this compound

Aqueous Behavior

In an aqueous solution, this compound dissociates into ammonium ions (NH₄⁺) and malate anions.[1] As it is a salt of a weak acid (malic acid) and a weak base (ammonia), its solution's pH is influenced by the hydrolysis of both ions.[1] The ammonium ion hydrolysis tends to make the solution slightly acidic.[1]

Thermal Decomposition

Upon heating, this compound is expected to first dissociate into ammonia (B1221849) and malic acid.[1] The malic acid would then undergo its characteristic thermal decomposition to form products such as fumaric acid and maleic anhydride.[1] The specific decomposition pathway and products can be influenced by factors like the heating rate and the atmosphere.[11]

Synthesis

This compound is typically synthesized through a simple acid-base reaction between malic acid and an ammonia solution, most commonly in deionized water.[1] This reaction is exothermic.[1] The resulting salt form (monoammonium or diammonium) is dependent on the molar ratio of the reactants.[1]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

A common method for synthesizing this compound in a laboratory setting is as follows:

-

Dissolution: Dissolve a known molar amount of malic acid in deionized water.

-

Reaction: Slowly add the desired molar equivalent of an ammonia solution dropwise to the malic acid solution while stirring continuously. This process is often carried out over several hours to ensure a complete reaction.[1]

-

pH Adjustment: Monitor and adjust the pH of the solution to the desired level.

-

Crystallization: Evaporate the solvent to yield this compound crystals.[1] The purity of the final product is highly dependent on the purity of the starting materials.[1]

Caption: Workflow for the laboratory synthesis of this compound.

Single Crystal Growth by Slow Evaporation Solution Growth (SET)

High-quality single crystals of this compound, particularly ammonium hydrogen L-malate, can be grown using the SET technique.[1]

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in a suitable solvent, typically deionized water, at a controlled temperature.

-

Filtration: Filter the saturated solution to remove any undissolved impurities.

-

Evaporation: Transfer the filtered solution to a clean beaker covered with a perforated sheet to control the rate of evaporation.

-

Crystal Growth: Maintain the setup in a dust-free and vibration-free environment to allow for the slow growth of single crystals.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, identification, and quantification of malate and its salts.[1] Reversed-phase HPLC is a commonly employed method.[1]

Biological Significance and Related Pathways

This compound is relevant in biological systems. Malate is a crucial intermediate in the tricarboxylic acid (TCA) cycle, and it is also involved in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for ATP production.[1] Ammonium is a primary nitrogen source for most organisms and is assimilated through pathways like the glutamine synthetase (GS)/glutamate (B1630785) synthase (GOGAT) cycle and the glutamate dehydrogenase (GDH) pathway.[1]

Caption: The Malate-Aspartate Shuttle for transporting NADH.

Caption: Major pathways for ammonium assimilation in organisms.

References

- 1. This compound Reagent|For Research Use [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. wikiwand.com [wikiwand.com]

- 4. This compound | C4H12N2O5 | CID 13644148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 20261-05-6 [chemnet.com]

- 6. Ammonium hydrogen malate | C4H9NO5 | CID 6453845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Monothis compound | C4H9NO5 | CID 129657552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chembk.com [chembk.com]

- 11. The Thermal Decomposition of Ammonium Meta-Vanadate under Restricted Flow Conditions [scirp.org]

An In-depth Technical Guide to Ammonium Malate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ammonium (B1175870) malate (B86768), detailing its chemical identifiers, physicochemical properties, synthesis, and key applications in research and development. The information is presented to support laboratory work and theoretical understanding of this versatile compound.

Chemical Identifiers and Physicochemical Properties

Ammonium malate can exist in different stoichiometries, primarily as monothis compound and dithis compound. The identifiers and properties can vary accordingly. Diammonium (±)-malate is commonly referred to as this compound.

Table 1: Chemical Identifiers for Dithis compound

| Identifier | Value |

| CAS Number | 20261-05-6 ((±)-malate) |

| 6283-27-8 (dithis compound) | |

| EC Number | 243-649-7 |

| PubChem CID | 13644148 |

| IUPAC Name | Diazanium; 2-hydroxybutanedioate |

| InChI | InChI=1S/C4H6O5.2H3N/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);2*1H3 |

| InChIKey | KGECWXXIGSTYSQ-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(=O)[O-])O)C(=O)[O-].[NH4+].[NH4+] |

| Molecular Formula | C4H12N2O5 |

| Synonyms | Malic acid, ammonium salt; Diammonium 2-hydroxybutanedioate; Ammonium (±)-malate |

Table 2: Quantitative Physicochemical Data

| Property | Value |

| Molecular Weight | 168.15 g/mol |

| Appearance | White crystalline solid |

| pKa of Malic Acid | pKa1 = 3.4, pKa2 = 5.2[1][2] |

| pKa of Ammonium (NH4+) | ~9.25 |

| Solubility | Soluble in water |

Synthesis of this compound

A straightforward laboratory synthesis of dithis compound involves the acid-base reaction between malic acid and ammonium hydroxide (B78521).

Experimental Protocol: Synthesis of Diammonium (±)-Malate

Materials:

-

DL-Malic acid (C4H6O5)

-

Ammonium hydroxide solution (NH4OH, ~25-30% NH3 in water)

-

Deionized water

-

Ethanol (optional, for precipitation)

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinders

-

Rotary evaporator (optional)

Methodology:

-

Dissolution: Weigh a desired amount of DL-malic acid and dissolve it in a minimal amount of deionized water in a beaker with stirring. For example, dissolve 13.4 g (0.1 mol) of malic acid in 50 mL of deionized water.

-

Neutralization: While continuously monitoring the pH, slowly add ammonium hydroxide solution dropwise to the stirred malic acid solution. The reaction is exothermic, so addition should be controlled to prevent excessive heating.

-

Continue adding ammonium hydroxide until the pH of the solution reaches approximately 7.0-7.5. At this pH, both carboxylic acid groups of malic acid will be deprotonated, forming dithis compound. A slight excess of ammonia (B1221849) may be present, which can be removed in the next step.

-

Isolation (Optional):

-

Evaporation: The resulting aqueous solution of this compound can be concentrated using a rotary evaporator to remove water and any excess ammonia, yielding a concentrated solution or a solid residue.

-

Precipitation: Alternatively, the salt can be precipitated by adding a water-miscible organic solvent, such as ethanol, to the concentrated aqueous solution. The resulting precipitate can then be collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

-

-

Characterization: The final product can be characterized by techniques such as FT-NMR to confirm its structure.

Applications in Experimental Biology

This compound is a useful reagent in various biochemical and molecular biology applications, primarily due to the individual properties of the malate and ammonium ions.

This compound as a Buffer System

A buffer solution containing ammonium and malate ions can be prepared to maintain a stable pH in biological assays. The buffering range of a malate buffer is effective around its pKa values of 3.4 and 5.2.[1][2][3] The presence of the ammonium ion (pKa ~9.25) provides additional buffering capacity at higher pH ranges, although it is less commonly used for this purpose in biological systems.

Use in Enzyme Assays

Both ammonium and malate ions are important in specific enzymatic reactions. For instance, some malic enzymes, which catalyze the oxidative decarboxylation of malate, are activated by monovalent cations like ammonium.

Experimental Protocol: Malate Dehydrogenase Activity Assay

This protocol describes a hypothetical assay for malate dehydrogenase (MDH) using a prepared this compound buffer. MDH catalyzes the reversible conversion of malate to oxaloacetate, coupled with the reduction of NAD+ to NADH. The rate of NADH formation can be monitored spectrophotometrically at 340 nm.

Materials:

-

This compound buffer (e.g., 100 mM, pH 7.5)

-

NAD+ solution (e.g., 10 mM)

-

Malate Dehydrogenase (MDH) enzyme solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Buffer Preparation (100 mM this compound, pH 7.5):

-

Dissolve 1.34 g of malic acid in approximately 80 mL of deionized water.

-

Slowly add ammonium hydroxide while monitoring the pH until it reaches 7.5.

-

Adjust the final volume to 100 mL with deionized water.

Assay Procedure:

-

In a cuvette, combine 800 µL of 100 mM this compound buffer (pH 7.5), 100 µL of 10 mM NAD+ solution, and 50 µL of deionized water.

-

Mix gently and place the cuvette in the spectrophotometer to obtain a baseline reading at 340 nm.

-

Initiate the reaction by adding 50 µL of the MDH enzyme solution to the cuvette.

-

Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.

-

The rate of increase in absorbance is proportional to the rate of NADH production and thus the MDH activity.

Caption: Workflow for a malate dehydrogenase (MDH) activity assay.

Role in Cellular Metabolism and Signaling

The constituent ions of this compound, malate and ammonium, are central players in cellular metabolism.

-

Malate: As a key intermediate in the Krebs cycle, malate is integral to cellular respiration and energy production. It is also a component of the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane.

-

Ammonium (Ammonia): Ammonia is a critical source of nitrogen for the biosynthesis of amino acids and nucleotides. However, at high concentrations, it can be toxic. Cells have evolved mechanisms to detoxify ammonia, such as the urea (B33335) cycle in the liver.

The interplay between malate and ammonia metabolism is crucial for maintaining cellular homeostasis. For example, the enzyme glutamate (B1630785) dehydrogenase catalyzes the reductive amination of α-ketoglutarate (derived from the Krebs cycle) using ammonia to produce glutamate, a key amino acid. This reaction links carbohydrate and nitrogen metabolism.

Caption: Intersection of malate and ammonium in central metabolism.

Applications in Drug Development and Formulation

Malate is used as a counterion to form salts of basic active pharmaceutical ingredients (APIs), which can improve their solubility, stability, and bioavailability.[4] While specific examples of this compound as a direct excipient are less common, the principles of using malate salts are well-established in pharmaceutical sciences. Additionally, chiral forms of malic acid are employed as resolving agents in the separation of racemic mixtures of APIs.[5][6]

References

- 1. EnoViti: Malic Acid in Grapes: Part 2 Chemical Structure and pKa [enoviti-hanumangirl.blogspot.com]

- 2. foodadditives.net [foodadditives.net]

- 3. Malic_acid [bionity.com]

- 4. MALATE SALTS, AND POLYMORPHS OF (3S,5S)-7-[3-AMINO-5-METHYL-PIPERIDINYL]-1-CYCLOPROPYL-1,4-DIHYDRO-8-METHOXY-4-OXO-3-QUINOLINECARBOXYLIC ACID - Patent 2001862 [data.epo.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

Solubility of Ammonium Malate in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) malate (B86768), the salt of malic acid and ammonia, is a compound of interest in various scientific and industrial applications, including as a food additive and in material science.[1] A thorough understanding of its solubility in different solvent systems is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the known solubility characteristics of ammonium malate, outlines detailed experimental protocols for its quantitative determination, and highlights the current gaps in publicly available data. Due to a notable scarcity of precise quantitative solubility data in the literature, this document emphasizes the established methodologies that researchers can employ to determine these values empirically.

Introduction to this compound and its Forms

This compound can exist in two primary stoichiometric forms: monothis compound (also known as ammonium hydrogen malate) and dithis compound.[1] These are the products of the neutralization of malic acid, a dicarboxylic acid, with one or two equivalents of ammonia, respectively. As ionic salts, their solubility is fundamentally governed by the polarity of the solvent, with a higher affinity for polar solvents. The specific form of the salt, along with environmental factors such as temperature and pH, will significantly influence its solubility profile.

Quantitative Solubility Data

A comprehensive search of scientific literature, chemical databases, and safety data sheets reveals a significant lack of specific quantitative solubility data for this compound across a wide range of solvents and temperatures. Most sources describe its solubility in qualitative terms. The available information is summarized in the table below. It is critical for researchers to experimentally determine the solubility of this compound in their specific solvent systems to ensure accuracy in their work.

| Solvent | Type | This compound Form | Reported Solubility | Temperature (°C) | Citation |

| Water | Polar Protic | Dithis compound | Soluble / Water soluble | Not Specified | [2] |

| Water | Polar Protic | Monothis compound | Soluble in 3 parts water (~33.3 g/100 mL) | Not Specified | |

| Ethanol | Polar Protic | Not Specified | Slightly soluble / Not soluble | Not Specified | |

| 90% Alcohol | Polar Protic | Not Specified | Mentioned in the context of extraction | Not Specified | |

| Benzene | Nonpolar | Malic Acid (for context) | Practically insoluble | Not Specified | [3] |

Note: The value for monothis compound in water is derived from a qualitative description and should be treated as an approximation. The insolubility of the parent malic acid in nonpolar solvents suggests that its ammonium salts will also exhibit very low solubility in such media.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several factors:

-

Temperature: The solubility of most solids in liquids increases with temperature. The quantitative relationship between temperature and this compound solubility requires experimental determination.

-

pH: The pH of the solution will affect the equilibrium between the monoammonium and diammonium forms of the salt, as well as the protonation state of malic acid itself, thereby altering the overall solubility.

-

Solvent Polarity: As an ionic compound, this compound's solubility is expected to be highest in highly polar solvents like water, lower in polar organic solvents like alcohols, and very low in nonpolar solvents like hydrocarbons.

-

Presence of Other Solutes: The presence of other salts or solutes can affect the solubility of this compound through common ion effects or changes in the ionic strength of the solution.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following are standard, reliable methods for determining the equilibrium solubility of a compound like this compound.

Isothermal Shake-Flask Method

This method, often considered the "gold standard," determines the equilibrium solubility at a constant temperature. It is suitable for a wide range of solubilities.

Methodology:

-

Preparation: An excess amount of finely powdered this compound is added to a known volume or mass of the selected solvent in a sealed vessel (e.g., a glass vial or flask). The use of excess solid is crucial to ensure that saturation is reached.

-

Equilibration: The vessel is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a predetermined period. The time required to reach equilibrium should be established through preliminary experiments (e.g., by taking measurements at 24, 48, and 72 hours) to ensure the concentration of the dissolved solid is no longer changing.

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm PTFE or PVDF) to obtain a clear, particle-free saturated solution. Care must be taken to maintain the temperature during this step.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique. Options include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to quantify the malate concentration.

-

Titration: The malate content can be determined by acid-base titration.

-

References

An In-depth Technical Guide on the Chirality and Stereoisomers of Ammonium Malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) malate (B86768), the salt of malic acid, is a chiral molecule of significant interest in the pharmaceutical and food industries. Its stereoisomeric forms—L-ammonium malate, D-ammonium malate, and racemic DL-ammonium malate—arise from the chiral center in the malate anion. This guide provides a comprehensive technical overview of the chirality and stereoisomerism of ammonium malate, including its physicochemical properties, synthesis, and the resolution of its racemic form. Detailed experimental protocols and structured data are presented to facilitate research and development applications.

Introduction to Chirality in this compound

Malic acid (2-hydroxybutanedioic acid) possesses a single chiral center at the C2 carbon, leading to the existence of two enantiomers: L-malic acid and D-malic acid. Consequently, this compound, formed by the reaction of malic acid with ammonia (B1221849), also exists as distinct stereoisomers.[1] These are L-ammonium malate, D-ammonium malate, and the racemic mixture, DL-ammonium malate. The stereochemistry of the malate anion dictates the overall chirality of the salt.

This compound can exist in two primary stoichiometric forms: monothis compound (C₄H₉NO₅) and dithis compound (C₄H₁₂N₂O₅).[1][2][3] The specific form obtained depends on the molar ratio of malic acid to ammonia used during its synthesis.

The differing spatial arrangements of the hydroxyl and carboxyl groups around the chiral center of the malate anion in L- and D-ammonium malate can lead to distinct biological activities and physicochemical properties. This makes the stereospecific synthesis and analysis of this compound crucial for applications in drug development and food science.

Physicochemical Properties of this compound Stereoisomers

Table 1: Physicochemical Properties of Malic Acid and this compound Stereoisomers

| Property | L-Malic Acid | D-Malic Acid | DL-Malic Acid (Racemic) | L-Ammonium Hydrogen Malate (inferred) |

| Molecular Formula | C₄H₆O₅ | C₄H₆O₅ | C₄H₆O₅ | C₄H₉NO₅ |

| Molar Mass | 134.09 g/mol | 134.09 g/mol | 134.09 g/mol | 151.12 g/mol [2] |

| Melting Point | 100-103 °C | 100-103 °C | 130-132 °C[5] | 160-161 °C[6] |

| Solubility in Water | 558 g/L (20 °C)[4] | 558 g/L (20 °C) | 558 g/L (20 °C)[5] | Soluble in 3 parts water[6] |

| Specific Rotation | -2.3° (c=10, H₂O) | +2.3° (c=10, H₂O) | 0° | -6.4° (c=6, H₂O)[6] |

Note: Data for L-Ammonium Hydrogen Malate is based on available information for "ammonium hydrogen malate" and is inferred to be the L-form due to the common commercial availability of L-malic acid.

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is achieved by reacting the corresponding enantiomer of malic acid with ammonia.

General Experimental Protocol for the Synthesis of L-Ammonium Malate

This protocol describes the synthesis of L-ammonium malate from L-malic acid. The same procedure can be followed using D-malic acid or racemic malic acid to produce D-ammonium malate or DL-ammonium malate, respectively.

Materials:

-

L-malic acid

-

Ammonia solution (e.g., 28-30% NH₃ in H₂O)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

pH meter or pH indicator strips

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known molar amount of L-malic acid in a minimal amount of deionized water in a flask with stirring.

-

Reaction: Slowly add a stoichiometric equivalent of ammonia solution dropwise to the malic acid solution. For monoammonium L-malate, a 1:1 molar ratio of L-malic acid to ammonia is used. For diammonium L-malate, a 1:2 molar ratio is employed. The reaction is exothermic, and the temperature of the solution may rise.

-

pH Adjustment: Monitor the pH of the solution. For monothis compound, the final pH will be acidic, while for dithis compound, it will be closer to neutral or slightly basic.

-

Evaporation: Once the reaction is complete and the solution is homogeneous, remove the solvent under reduced pressure using a rotary evaporator.

-

Crystallization and Drying: The resulting solid is L-ammonium malate. For higher purity, the product can be recrystallized. A common technique for obtaining high-quality crystals is the slow evaporation solution growth (SET) method, where a saturated aqueous solution of the salt is allowed to evaporate slowly in a controlled environment.[7] The final product should be dried in a desiccator.

Chiral Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its constituent enantiomers is a critical process for obtaining stereochemically pure compounds. The most common method for this is through the formation of diastereomeric salts.

Principle of Diastereomeric Salt Resolution

This technique involves reacting the racemic this compound with a chiral resolving agent, which is an enantiomerically pure acid or base.[8] This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[8]

Experimental Protocol for Diastereomeric Salt Crystallization (General)

Materials:

-

Racemic (DL)-ammonium malate

-

Chiral resolving agent (e.g., an enantiomerically pure chiral amine such as (R)- or (S)-α-methylbenzylamine)

-

A suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water)

-

Standard laboratory glassware for crystallization

Procedure:

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent, warming if necessary. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Mixing and Crystallization: Slowly add the resolving agent solution to the racemic this compound solution with stirring. The diastereomeric salts will form in solution. Allow the solution to cool slowly to room temperature to induce crystallization. The less soluble diastereomer will precipitate out.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

Enantiomer Regeneration: Dissolve the isolated diastereomeric salt in water and add a strong acid (e.g., HCl) to protonate the chiral amine, which can then be removed by extraction with an organic solvent. The aqueous layer will contain the enantiomerically enriched this compound.

-

Purification and Analysis: The enantiomerically enriched this compound can be isolated by evaporation of the water. The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[9][10]

Analytical Methods for Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of malic acid enantiomers, and by extension, this compound stereoisomers. This often involves the use of a chiral stationary phase or pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[9][10]

Conclusion

The chirality of this compound is a key determinant of its properties and applications. Understanding the stereochemistry and having access to robust methods for the synthesis and separation of its enantiomers are essential for researchers and professionals in the pharmaceutical and food industries. This guide has provided a foundational overview of these aspects, including tabulated physicochemical data and detailed experimental protocols, to support further investigation and application of this compound stereoisomers. Further research is warranted to establish more comprehensive quantitative data for the individual enantiomers of both monoammonium and dithis compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ammonium hydrogen malate | C4H9NO5 | CID 6453845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C4H12N2O5 | CID 13644148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Malic acid - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. chembk.com [chembk.com]

- 7. This compound Reagent|For Research Use [benchchem.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

Ammonium Malate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Review of Safety Data for Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) malate (B86768), a compound utilized in various industrial and research applications, is recognized for its relatively benign safety profile. This guide provides a detailed examination of its safety data sheet (SDS), presenting available data in a structured format to inform safe handling, storage, and emergency procedures in a laboratory setting. While extensive toxicological data is not available, this document compiles the current understanding of the substance's properties and outlines best practices for its use.

Chemical and Physical Properties

A foundational aspect of laboratory safety is a clear understanding of a substance's physical and chemical properties. This information is critical for proper storage, handling, and in the event of a spill or fire. The known properties of ammonium malate are summarized below.

| Property | Data |

| Molecular Formula | C₄H₁₂N₂O₅ |

| Molecular Weight | 168.15 g/mol [1] |

| CAS Number | 6283-27-8, 20261-05-6[1] |

| Appearance | White crystalline solid |

| Synonyms | Dithis compound, Butanedioic acid, 2-hydroxy-, ammonium salt[2] |

| IUPAC Name | diazanium;2-hydroxybutanedioate[1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1][2] This assessment is based on notifications to the European Chemicals Agency (ECHA), where it was consistently reported as not meeting the criteria for GHS hazard classification.[1]

GHS Label Elements:

-

Pictogram(s): No symbol[2]

-

Signal Word: No signal word[2]

-

Hazard Statement(s): None[2]

-

Precautionary Statement(s): None[2]

The workflow for GHS classification involves a thorough evaluation of a substance's intrinsic properties against established hazard criteria.

Caption: GHS Classification Workflow.

Toxicological and Ecotoxicological Data

For a comprehensive risk assessment, toxicological and ecological data are paramount. However, for this compound, specific experimental data is largely unavailable in publicly accessible databases and safety data sheets.

Toxicological Information:

| Endpoint | Result |

| Acute Toxicity (Oral) | No data available[2] |

| Acute Toxicity (Dermal) | No data available[2] |

| Acute Toxicity (Inhalation) | No data available[2] |

| Skin Corrosion/Irritation | No data available[2] |

| Serious Eye Damage/Irritation | No data available[2] |

| Respiratory or Skin Sensitization | No data available[2] |

| Germ Cell Mutagenicity | No data available[2] |

| Carcinogenicity | No data available[2] |

| Reproductive Toxicity | No data available[2] |

| STOT-Single Exposure | No data available[2] |

| STOT-Repeated Exposure | No data available[2] |

| Aspiration Hazard | No data available |

Ecological Information:

| Endpoint | Result |

| Toxicity to Fish | No data available[2] |

| Toxicity to Daphnia and Other Aquatic Invertebrates | No data available[2] |

| Toxicity to Algae | No data available[2] |

| Toxicity to Microorganisms | No data available[2] |

| Persistence and Degradability | No data available[2] |

| Bioaccumulative Potential | No data available[2] |

| Mobility in Soil | No data available[2] |

Handling, Storage, and Personal Protection

Despite its non-hazardous classification, adherence to good laboratory practice is essential when handling this compound.

Safe Handling:

-

Handle in a well-ventilated area.[2]

-

Wear suitable protective clothing.[2]

-

Avoid contact with skin and eyes.[2]

-

Prevent the formation of dust and aerosols.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep separate from foodstuff containers and incompatible materials.[2]

Exposure Controls and Personal Protection: Even in the absence of specific exposure limits, a conservative approach to personal protective equipment (PPE) is recommended in a research environment.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

-

Skin Protection: Handle with gloves and wear appropriate protective clothing.[2]

-

Respiratory Protection: If dust is generated and exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

First-Aid and Emergency Procedures

In the event of accidental exposure, the following first-aid measures should be taken.

Caption: First-Aid Response Flowchart.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes. Seek medical attention.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Accidental Release Measures:

-

Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not allow the chemical to enter drains.[2]

-

Methods for Cleaning Up: Collect the material and place it in suitable, closed containers for disposal.[2]

Stability and Reactivity

Information regarding the chemical stability and reactivity of this compound is limited.

-

Reactivity: No data available

-

Chemical Stability: No data available

-

Possibility of Hazardous Reactions: No data available

-

Conditions to Avoid: No data available

-

Incompatible Materials: No data available

-

Hazardous Decomposition Products: No data available

Conclusion

While this compound is not classified as a hazardous substance under GHS, the absence of comprehensive toxicological and ecological data necessitates a cautious and informed approach to its handling in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to standard safety protocols, including the use of appropriate personal protective equipment, ensuring adequate ventilation, and following the prescribed first-aid and emergency procedures. The information presented in this guide, based on available safety data sheets, provides a framework for the safe use of this compound in research and development.

References

Ammonium Malate: A Technical Guide to its Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ammonium (B1175870) Malate (B86768)

Ammonium malate is the ammonium salt of malic acid, a dicarboxylic acid that plays a central role in the citric acid (TCA) cycle. It is a white crystalline solid available in different forms, including monoammonium and diammonium salts, and as various stereoisomers (R, S, or racemic DL)[1]. This compound is recognized for its utility across diverse scientific fields, from materials science to cellular biology. In addition to its role as a food additive (E349), where it functions as a flavoring agent and acidity regulator, this compound serves as a valuable tool in laboratory settings[1][2]. Its properties are dictated by the dissociation of its constituent ions in aqueous solutions: the ammonium cation (NH₄⁺) and the malate anion[1]. This guide provides an in-depth overview of the scientific applications of this compound, with a focus on its use in crystal growth modification, its role in cellular metabolism and ammonia (B1221849) detoxification, and its potential, though less documented, applications in drug formulation.

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂N₂O₅ | [1] |

| Molecular Weight | 168.15 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Chirality | Exists as R, S, and racemic (DL) forms | [1] |

| Common CAS Number | 6283-27-8 | [3] |

Applications in Materials Science: Crystal Growth Modification

This compound has demonstrated significant utility as an organic additive in the field of materials science, particularly in the controlled growth of crystalline materials. Its presence during crystallization can influence the morphology, optical transparency, mechanical hardness, and dielectric properties of the resulting crystals.

A notable application is in the growth of ammonium dihydrogen phosphate (B84403) (ADP) crystals, which are crucial for non-linear optical (NLO) applications such as harmonic generators and electro-optic modulators[1]. Doping ADP crystals with this compound can lead to enhanced optical and mechanical properties.

Quantitative Data: Influence of Malic Acid (as a proxy for this compound) on ADP Crystal Properties

The following table summarizes the effect of malic acid (MA) as an additive on the properties of ADP crystals. It is important to note that while this data pertains to malic acid, similar effects are expected with this compound due to the malate ion's role in the crystal lattice modification.

| Additive Concentration (ADP:MA molar ratio) | Resulting Property Enhancement | Reference |

| 2:3 | Enhanced optical transmittance and increased stability. | |

| Not Specified | NLO property enhancement (nearly seven times that of pure ADP). |

Role in Cellular Metabolism and Ammonia Detoxification

This compound serves as a source of both malate and ammonium ions, both of which are key players in central metabolic pathways.

-

Malate: A crucial intermediate in the Tricarboxylic Acid (TCA) cycle, malate is central to cellular respiration and energy production[1]. It is also a key component of the malate-aspartate shuttle.

-

Ammonium: A primary nitrogen source for the biosynthesis of amino acids and other nitrogen-containing compounds.

The Malate-Aspartate Shuttle and Ammonia Detoxification

The malate-aspartate shuttle is a vital biochemical mechanism for translocating reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix for ATP synthesis[1]. This shuttle is also implicated in ammonia detoxification. In situations of high ammonia concentration, the malate shuttle can help mitigate toxicity by producing 2-ketoglutarate, which acts as an ammonia scavenger[4]. This process is critical for maintaining cellular homeostasis, particularly in cell types sensitive to ammonia, such as neurons and certain immune cells. In exhausted T cells, for instance, the malate shuttle plays a major role in detoxifying ammonia, enabling sustained glutamine catabolism[4].

Applications in Drug Development and Formulation

The direct application of this compound as an excipient or in drug delivery systems is not extensively documented in publicly available literature. However, the principles of using malate and ammonium salts of active pharmaceutical ingredients (APIs) are well-established in pharmaceutical sciences.

-

Malate Salts of APIs: Malic acid is on the U.S. Food and Drug Administration's (FDA) list of Generally Recognized As Safe (GRAS) substances, making it a suitable counterion for forming salts with basic APIs. The formation of malate salts can be a strategy to improve the solubility, stability, and bioavailability of a drug.

-

Ammonium Salts of APIs: For weakly acidic drugs, forming an ammonium salt can be a method to increase their aqueous solubility, which can be advantageous for formulation, particularly for parenteral dosage forms. One technique involves dissolving a weakly acidic drug in an aqueous solution of ammonium hydroxide (B78521) and then spray-drying the solution to obtain the solid drug, often free of the ammonium salt, due to the volatility of ammonia[5].

While specific examples for this compound are scarce, its components suggest potential utility in pH modification and as a counterion in specific formulation contexts.

Experimental Protocols

Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound via a simple acid-base reaction.

Materials:

-

L-malic acid (GR grade)

-

Ammonia solution (e.g., 25-30%)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

pH meter

-

Evaporator (e.g., rotary evaporator)

Procedure:

-

Dissolve a known molar amount of L-malic acid in deionized water in a round-bottom flask with stirring.

-

Slowly add a stoichiometric equivalent of ammonia solution dropwise using a dropping funnel while continuously stirring. The reaction is exothermic and the temperature may rise to around 40°C[1].

-

Monitor the pH of the solution and adjust as necessary to the desired endpoint.

-

Continue stirring for several hours (e.g., 6 hours) to ensure the reaction goes to completion[1].

-

Remove the solvent by evaporation to obtain this compound crystals.

-

The purity of the product is dependent on the purity of the starting materials.

Caption: Synthesis of this compound.

ADP Crystal Growth with this compound Additive

This protocol outlines the slow evaporation method for growing ammonium dihydrogen phosphate (ADP) crystals with this compound as an additive.

Materials:

-

Ammonium dihydrogen phosphate (ADP)

-

This compound

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filter paper

-

Perforated cover for beakers

Procedure:

-

Prepare a saturated solution of ADP in deionized water at room temperature.

-

Prepare a separate solution of this compound in deionized water.

-

Add the this compound solution to the saturated ADP solution in a desired molar ratio (e.g., 1:0.01 ADP:this compound)[4].

-

Stir the mixed solution for several hours to ensure homogeneity.

-

Filter the solution to remove any undissolved impurities.

-

Transfer the filtered solution to a clean beaker.

-

Cover the beaker with a perforated sheet to control the rate of evaporation.

-

Place the beaker in a dust-free and vibration-free environment.

-

Allow the solvent to evaporate slowly over a period of days to weeks, during which crystals will form.

-

Harvest the grown crystals for characterization.

Caption: ADP Crystal Growth Workflow.

In Vitro Ammonia Detoxification Assay

This protocol provides a framework for assessing the potential of this compound to mitigate ammonia-induced cytotoxicity in a cell culture model.

Materials:

-

Mammalian cell line (e.g., HepG2, a human liver cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Ammonium chloride (NH₄Cl) solution (sterile)

-

This compound solution (sterile)

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Ammonia assay kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment:

-

Control Group: Treat cells with fresh culture medium.

-

Ammonia Toxicity Group: Treat cells with culture medium containing a cytotoxic concentration of ammonium chloride (to be determined empirically, e.g., 5-10 mM).

-

This compound Treatment Group: Treat cells with culture medium containing the same concentration of ammonium chloride plus varying concentrations of this compound.

-

This compound Control Group: Treat cells with culture medium containing only the highest concentration of this compound to assess its intrinsic cytotoxicity.

-

-

Incubation: Incubate the plate for a defined period (e.g., 24-48 hours).

-

Endpoint Analysis:

-

Cell Viability: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

-

Ammonia Concentration: Collect the cell culture supernatant and measure the ammonia concentration using an ammonia assay kit.

-

-

Data Analysis: Compare the cell viability and ammonia levels between the different treatment groups to determine if this compound can rescue cells from ammonia-induced toxicity.

Caption: Malate-Aspartate Shuttle in Ammonia Detoxification.

References

Unveiling the Properties of Ammonium Malate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) malate (B86768) (AM), an organic nonlinear optical (NLO) material, has garnered interest for its potential applications in optoelectronics and frequency conversion technologies.[1] This technical guide provides an in-depth analysis of the thermal and optical characteristics of ammonium malate single crystals, synthesized from an aqueous solution. The focus is on the experimental data, the methodologies used to obtain it, and the logical workflow of its characterization. The compound belongs to the non-centrosymmetric space group Cc, a key structural characteristic that underpins its NLO properties.[1]

Thermal Properties

The thermal stability of this compound has been investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These analyses are crucial for determining the material's suitability for applications that may involve temperature fluctuations. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, revealing exothermic and endothermic events.[2][3]

The thermal analysis of this compound indicates that the crystal is stable up to 108.7°C.[1] The decomposition process occurs in two main stages. The first stage involves a significant weight loss attributed to the liberation of ammonia (B1221849) and the formation of an intermediate compound. The second stage corresponds to the decomposition of this intermediate.

Table 1: Thermal Properties of this compound Crystals

| Property | Value | Technique |

| Thermal Stability | Stable up to 108.7 °C | TGA/DTA |

| Decomposition Stage 1 | ~110 °C - 190 °C | TGA |

| Decomposition Stage 2 | ~190 °C - 300 °C | TGA |

Optical Properties

The optical characteristics of a material determine its utility in photonic and NLO devices. Key parameters include the optical transmission window, the lower cut-off wavelength, the optical band gap, and the second harmonic generation (SHG) efficiency.[4][5]

This compound crystals exhibit good optical transparency in the visible and near-infrared regions, which is an essential requirement for NLO applications.[1] The UV-Vis-NIR transmission spectrum, recorded between 200 and 1100 nm, establishes this operational window.[1] The lower cut-off wavelength is found to be at 220 nm, indicating its potential for use in generating wavelengths into the ultraviolet spectrum.[1] The SHG efficiency, a measure of the material's ability to convert incident laser light into light with twice the frequency, was found to be greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO material.[1]

Table 2: Optical Properties of this compound Crystals

| Property | Value | Technique |

| UV Cut-off Wavelength | 220 nm | UV-Vis-NIR Spectroscopy |

| Transparency Range | 220 - 1100 nm | UV-Vis-NIR Spectroscopy |

| Second Harmonic Generation (SHG) Efficiency | Greater than KDP | Kurtz Powder Technique |

Experimental Workflows and Protocols

A systematic approach is required to synthesize and characterize this compound crystals. The process begins with synthesis and crystal growth, followed by a series of analytical techniques to determine the material's structural, thermal, and optical properties.

References

Dissociation of Ammonium Malate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) malate (B86768), the salt formed from the weak acid, malic acid, and the weak base, ammonia (B1221849), is a compound with relevance in various scientific and pharmaceutical contexts. Its utility as a buffering agent, a component in cell culture media, and its role in biochemical assays necessitates a thorough understanding of its behavior in aqueous solutions.[1][2] This technical guide provides an in-depth analysis of the dissociation of ammonium malate in water, detailing the governing equilibria, experimental protocols for characterization, and its functional implications.

This compound can exist with two common stoichiometries: monothis compound (NH₄H(C₂H₃OH(CO₂)₂)) and dithis compound ((NH₄)₂(C₂H₃OH(CO₂)₂)).[2] This guide will focus on the fundamental dissociation reactions applicable to both forms. In aqueous solution, this compound dissociates into ammonium ions (NH₄⁺) and malate anions (C₄H₄O₅²⁻ or HC₄H₄O₅⁻).[1] The subsequent hydrolysis of these ions determines the pH and chemical properties of the solution.

Dissociation Equilibria

The dissociation of this compound in an aqueous solution is governed by the simultaneous equilibria of the ammonium ion (a weak acid) and the malate ion (a polyprotic weak base).

Dissociation of Malic Acid

Malic acid (C₄H₆O₅) is a dicarboxylic acid, meaning it can donate two protons in a stepwise manner. The two dissociation steps are characterized by their respective acid dissociation constants, pKa₁ and pKa₂.

-

First Dissociation: C₄H₆O₅(aq) + H₂O(l) ⇌ H₃O⁺(aq) + HC₄H₅O₅⁻(aq)

-

Second Dissociation: HC₄H₅O₅⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + C₄H₄O₅²⁻(aq)

Dissociation of Ammonium Ion

The ammonium ion (NH₄⁺), the conjugate acid of ammonia (NH₃), also undergoes dissociation in water.

-

Ammonium Ion Dissociation: NH₄⁺(aq) + H₂O(l) ⇌ H₃O⁺(aq) + NH₃(aq)

The interplay of these equilibria determines the final pH of an this compound solution. As a salt of a weak acid and a weak base, the pH of the solution will depend on the relative strengths of the acidic ammonium ion and the basic malate ion.

Quantitative Data

The extent of dissociation is quantified by the acid and base dissociation constants (Ka and Kb), often expressed in their logarithmic form (pKa and pKb).

| Compound/Ion | Parameter | Value | Reference(s) |

| Malic Acid | pKa₁ | 3.40 - 3.51 | [3][4] |

| pKa₂ | 5.03 - 5.13 | [3][4] | |

| Ammonia | pKb | 4.75 | [1][5] |

| Ammonium Ion | pKa | 9.25 | [5] |

Note: The pKa of the ammonium ion is calculated from the pKb of ammonia using the relationship pKa + pKb = 14 at 25°C.

Experimental Protocols for Determining Dissociation Constants

Several experimental techniques can be employed to determine the pKa values of weak acids and bases. The following are detailed methodologies for key experiments.

Potentiometric Titration

This is a classic and highly accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh and dissolve a known amount of malic acid or an ammonium salt in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the analyte solution (malic acid or ammonium salt) into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the strong base titrant in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. For a diprotic acid like malic acid, two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

-

Alternatively, a Gran plot or the first/second derivative of the titration curve can be used for a more precise determination of the equivalence point(s).[6]

-

Conductometric Titration

This method relies on the change in electrical conductivity of the solution during the titration. It is particularly useful for titrations involving weak acids and weak bases.[7][8]

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a dilute solution of the analyte (e.g., this compound).

-

-

Titration Setup:

-

Calibrate a conductometer.

-

Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

-

Immerse the conductivity cell into the solution, ensuring the electrodes are fully submerged.

-

-

Titration Procedure:

-

Record the initial conductivity of the solution.

-

Add the strong base titrant in small, precise increments.

-

After each addition, stir the solution and record the conductivity and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured conductance versus the volume of titrant added.

-

The titration of the salt of a weak acid and weak base (this compound) with a strong base will result in a graph with distinct linear regions. The intersection of these lines indicates the equivalence point.

-

Spectrophotometric Determination

This method is suitable for compounds where the protonated and deprotonated forms have different light absorption spectra. It is often used for determining the pKa of acid-base indicators but can be adapted for other compounds if a suitable chromophore is present or can be introduced.[3]

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Prepare a stock solution of the analyte at a known concentration.

-

-

Spectrophotometric Measurement:

-

Add a small, constant amount of the analyte stock solution to each buffer solution.

-

Measure the absorbance spectrum of each solution over a relevant wavelength range to identify the wavelengths of maximum absorbance for the acidic (A_HIn) and basic (A_In⁻) forms.

-

Measure the absorbance of each solution at these two wavelengths.

-

-

Data Analysis:

-

Plot absorbance versus pH at the wavelength of maximum absorbance for the basic form. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, use the Henderson-Hasselbalch equation in conjunction with Beer's Law: pH = pKa + log (([A] - [A_HIn]) / ([A_In⁻] - [A])) where [A] is the absorbance of the mixture at a specific wavelength, and [A_HIn] and [A_In⁻] are the absorbances of the pure acidic and basic forms, respectively. A plot of pH versus log((A - A_HIn)/(A_In⁻ - A)) will yield a straight line with a y-intercept equal to the pKa.

-

Visualizations

Dissociation Pathways

Caption: Dissociation pathways of this compound in aqueous solution.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Role of this compound in a Biological Context

Caption: Functional roles of ammonium and malate ions in biological systems.

Applications in Research and Drug Development

-

Buffering Agent: Due to the presence of both a weak acid (ammonium ion) and a weak base (malate ion), solutions of this compound can act as a buffer, resisting changes in pH. This is particularly relevant in the formulation of pharmaceuticals and in biochemical assays that are sensitive to pH fluctuations.[1][9]

-

Enzyme Assays: Malate is a key intermediate in the citric acid cycle and other metabolic pathways. This compound can serve as a substrate or a component of the assay buffer in studies involving enzymes such as malate dehydrogenase.[1]

-

Cell Culture and Microbiology: Ammonium ions can serve as a nitrogen source for microbial growth, while malate can be utilized as a carbon source.[1] The buffering capacity of this compound is also beneficial for maintaining stable pH in culture media.

-

Pharmaceutical Formulations: As a salt, this compound can be used to improve the solubility and stability of active pharmaceutical ingredients (APIs). The choice of a specific salt form can significantly impact a drug's physicochemical properties and bioavailability.[10]

Conclusion

The dissociation of this compound in aqueous solution is a complex process governed by the individual equilibria of the ammonium and malate ions. A comprehensive understanding of these dissociation constants and the factors that influence them is critical for the effective application of this compound in research, particularly in drug development and biochemical studies. The experimental protocols outlined in this guide provide a framework for the accurate determination of the relevant pKa values, enabling precise control over solution properties for various scientific applications.

References

- 1. This compound Reagent|For Research Use [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. ulm.edu [ulm.edu]

- 6. Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods [article.sapub.org]

- 7. byjus.com [byjus.com]

- 8. tau.ac.il [tau.ac.il]

- 9. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mondstar.com [mondstar.com]

Methodological & Application

Mastering pH Control: A Detailed Guide to Preparing Ammonium Malate Buffer Solutions

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and drug development professionals requiring precise pH control in their experimental systems, understanding the preparation of buffer solutions is paramount. This application note provides a comprehensive protocol for the preparation of ammonium (B1175870) malate (B86768) buffer solutions, a versatile buffer system with applications in various scientific disciplines.

Ammonium malate buffers are effective in three distinct pH ranges due to the dicarboxylic nature of malic acid and the buffering capacity of the ammonium ion. This document outlines the theoretical basis, necessary materials, and step-by-step procedures for preparing this buffer, ensuring accuracy and reproducibility in your research and development endeavors.

Introduction

An this compound buffer system is composed of malic acid, a weak dicarboxylic acid, and its conjugate bases, along with ammonium ions and ammonia. The buffering capacity of this solution is centered around the pKa values of malic acid and the ammonium ion. Malic acid has two pKa values, approximately 3.46 and 5.10, while the ammonium ion has a pKa of about 9.25.[1][2][3][4][5][6][7] This allows for the creation of effective buffers in the pH ranges of approximately 2.5-4.5, 4.1-6.1, and 8.25-10.25.

The choice of pH range will depend on the specific requirements of the experiment, such as maintaining the stability of a protein, optimizing enzyme activity, or controlling the conditions of a chemical reaction.

Materials and Equipment

Reagents

-

DL-Malic acid (or L-Malic acid, depending on the application)

-

Ammonium hydroxide (B78521) solution (NH₄OH), concentrated (e.g., 28-30%)

-

Deionized (DI) or distilled (dH₂O) water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment (e.g., 1 M)

Equipment

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

-

Glass beakers and graduated cylinders

-

Volumetric flasks

-

Analytical balance

-

Pipettes

Quantitative Data Summary

The following table summarizes the key quantitative data for the components of the this compound buffer system.

| Component | Formula | Molar Mass ( g/mol ) | pKa (at 25°C) | Buffering Range |

| Malic Acid | C₄H₆O₅ | 134.09 | pKa₁ ≈ 3.46 | pH 2.5 - 4.5 |

| pKa₂ ≈ 5.10 | pH 4.1 - 6.1 | |||

| Ammonium Ion | NH₄⁺ | 18.04 | pKa ≈ 9.25 | pH 8.25 - 10.25 |

Experimental Protocols

The preparation of an this compound buffer can be approached in two primary ways: by titrating a solution of malic acid with ammonium hydroxide to the desired pH, or by mixing solutions of malic acid and an this compound salt. As this compound salts are less common, the titration method is more frequently employed.

Protocol: Preparation of a 0.1 M this compound Buffer

This protocol describes the preparation of a 0.1 M this compound buffer at a specific pH within one of its buffering ranges. The example provided is for a pH of 4.5.

Step 1: Prepare a 0.1 M Malic Acid Stock Solution

-

Weigh out 1.3409 g of DL-Malic acid.

-

Dissolve the malic acid in approximately 80 mL of deionized water in a 100 mL beaker.

-

Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Bring the final volume to 100 mL with deionized water and mix thoroughly.

Step 2: pH Adjustment with Ammonium Hydroxide

-

Place the 100 mL of 0.1 M malic acid solution in a beaker with a magnetic stir bar.

-

Begin stirring the solution at a moderate speed.

-

Immerse a calibrated pH electrode into the solution.

-

Slowly add concentrated ammonium hydroxide solution dropwise to the malic acid solution.

-

Monitor the pH closely. Continue adding ammonium hydroxide until the pH reaches the desired value (e.g., 4.5).

-

If you overshoot the target pH, you can adjust it back down with a dilute solution of a strong acid like HCl. However, careful dropwise addition of the base is recommended to avoid this.

Step 3: Final Volume Adjustment and Storage

-